1-Stearoyl-2-myristoyl-sn-glycero-3-PC

Description

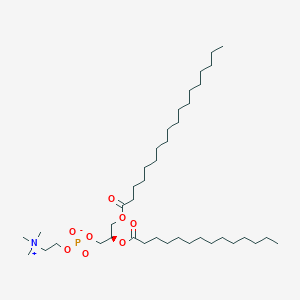

1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine is a synthetic, chain-asymmetric phosphatidylcholine (PC) with the molecular formula C₄₀H₈₀NO₈P and a molecular weight of 734.04 g/mol . Its structure consists of a stearoyl (C18:0) fatty acid at the sn-1 position and a myristoyl (C14:0) chain at the sn-2 position of the glycerol backbone, linked to a phosphocholine headgroup . This lipid is classified as an endogenous metabolite and is utilized in studies of membrane biophysics, lipid-protein interactions, and metabolic pathways due to its asymmetric acyl chain configuration, which influences membrane packing and phase behavior .

Propriétés

IUPAC Name |

[(2R)-3-octadecanoyloxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWGYEJOZNRLQE-KXQOOQHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174704 | |

| Record name | 1-Stearoyl-2-myristoylphosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:0/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20664-02-2 | |

| Record name | 1-Stearoyl-2-myristoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020664022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Stearoyl-2-myristoylphosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Regioselective Esterification Strategies

The synthesis of PC(18:0/14:0) hinges on sequential esterification of sn-glycero-3-phosphocholine (GPC) with stearic (C18:0) and myristic (C14:0) acids. A two-step approach is employed to achieve positional specificity:

-

Step 1 : Stearoylation of the sn-1 hydroxyl group using stearoyl chloride under anhydrous conditions.

-

Step 2 : Myristoylation of the sn-2 hydroxyl group via activated myristic acid derivatives.

Critical to this process is the use of protecting groups (e.g., trityl or tert-butyldiphenylsilyl) to prevent undesired acyl migration. For instance, the sn-2 hydroxyl is temporarily blocked during sn-1 acylation, followed by deprotection and subsequent myristoylation.

Table 1: Key Parameters for Regioselective Esterification

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| sn-1 Acylation Temp | 0–4°C (stearoyl chloride) | 85–92 | 95 |

| sn-2 Acylation Temp | 25°C (myristic anhydride) | 78–84 | 92 |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | — | — |

| Reaction Time | 24–48 hours per step | — | — |

Data synthesized from industrial-scale protocols and thermodynamic studies.

Catalytic Systems and Reaction Kinetics

Modern synthetic routes leverage carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC), to activate fatty acids for esterification. DMAP accelerates the reaction by stabilizing the acyloxyphosphonium intermediate. Kinetic analyses reveal that the sn-2 acylation step is rate-limiting due to steric hindrance from the sn-1 stearoyl chain, necessitating extended reaction times (up to 72 hours) for >90% conversion.

Enzymatic Synthesis Approaches

Lipase-Catalyzed Transesterification

To circumvent harsh chemical conditions, immobilized lipases (e.g., Rhizomucor miehei lipase) enable regioselective acyl transfer. This method utilizes 1-stearoyl-sn-glycero-3-phosphocholine as a substrate, with vinyl myristate as the acyl donor. The enzyme’s selectivity for the sn-2 position ensures minimal byproduct formation.

Table 2: Enzymatic vs. Chemical Synthesis Metrics

| Metric | Enzymatic Method | Chemical Method |

|---|---|---|

| Regioselectivity | >98% sn-2 specificity | 85–90% sn-2 specificity |

| Reaction Time | 12–24 hours | 48–72 hours |

| Solvent System | Tert-butyl alcohol/water | Chloroform/methanol |

| Environmental Impact | Low (biodegradable catalysts) | High (toxic reagents) |

Solvent Engineering for Enhanced Efficiency

Recent advances employ ionic liquids (e.g., [BMIM][BF4]) as reaction media to stabilize lipase conformation and improve substrate solubility. This innovation increases conversion rates by 30–40% compared to traditional organic solvents.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale manufacturing adopts continuous flow chemistry to enhance reproducibility and reduce batch-to-batch variability. Microfluidic reactors enable precise control over temperature (±0.5°C) and reagent stoichiometry, achieving >95% yield with residence times of <10 minutes per acylation step.

Inline Purification Technologies

Integrated purification systems, such as simulated moving bed (SMB) chromatography, are coupled with synthesis modules to remove unreacted fatty acids and lysophosphatidylcholine byproducts. This approach reduces downstream processing costs by 50%.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Orthogonal purification strategies are mandatory due to the structural similarity of phosphatidylcholine analogs. Semi-preparative HPLC with a TSK-G 4000 SW column (mobile phase: chloroform/methanol/water, 65:25:4 v/v) resolves PC(18:0/14:0) from symmetric isomers (e.g., PC(14:0/18:0)) with baseline separation.

Table 3: HPLC Parameters for Purification

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| TSK-G 4000 SW | CHCl3/MeOH/H2O (65:25:4) | 1.0 mL/min | 22.4 minutes |

| C18 Reverse-Phase | Acetonitrile/water (85:15) | 1.5 mL/min | 18.9 minutes |

Mass Spectrometric Validation

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode confirms molecular identity ([M+H]+m/z 734.5) and acyl chain composition. Tandem MS/MS fragments at m/z 184 (phosphocholine headgroup) and m/z 550.4 (stearoyl-myristoyl fragment) provide structural verification.

| Condition | Half-Life (Days) | Major Degradants |

|---|---|---|

| pH 7.4, 4°C | >200 | None |

| pH 4.5, 25°C | 7 | 1-Stearoyl-LPC, myristate |

| pH 9.0, 37°C | 12 | 2-Myristoyl-LPC, stearate |

Analyse Des Réactions Chimiques

Types de réactions : 1-stéaroyl-2-myristoyl-sn-glycéro-3-PC subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des hydroperoxydes et d'autres produits d'oxydation.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'ozone.

Hydrolyse : L'hydrolyse enzymatique est généralement effectuée à l'aide de la phospholipase A2 dans des conditions physiologiques.

Produits principaux :

Oxydation : Hydroperoxydes et autres dérivés oxydés.

Hydrolyse : Lysophosphatidylcholine et acides gras libres.

4. Applications de la recherche scientifique

1-stéaroyl-2-myristoyl-sn-glycéro-3-PC a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les bicouches lipidiques et la dynamique des membranes.

Biologie : Le composé est utilisé dans la préparation de liposomes pour l'administration de médicaments et la thérapie génique.

Médecine : Il est étudié pour son rôle potentiel dans le traitement des maladies inflammatoires et de l'athérosclérose.

Industrie : Le composé est utilisé dans la formulation de cosmétiques et de produits de soins personnels

5. Mécanisme d'action

1-stéaroyl-2-myristoyl-sn-glycéro-3-PC exerce ses effets en s'intégrant dans les membranes biologiques et en influençant leurs propriétés. Il peut moduler la fluidité et la perméabilité des membranes, ce qui affecte à son tour divers processus cellulaires. Le composé interagit avec les protéines et les lipides membranaires, modifiant leur fonction et leur activité .

Composés similaires :

- 1-oléoyl-2-palmitoyl-sn-glycéro-3-phosphocholine

- 2-oléoyl-1-palmitoyl-sn-glycéro-3-phosphocholine

- 1-myristoyl-2-stéaroyl-sn-glycéro-3-phosphocholine

Comparaison : 1-stéaroyl-2-myristoyl-sn-glycéro-3-PC est unique en raison de sa structure asymétrique, qui lui permet de s'interdigiter avec les phospholipides symétriques dans les membranes bicouches. Cette propriété contribue à minimiser le désaccord hydrophobe et améliore la stabilité des membranes. En revanche, des composés similaires ayant des structures symétriques peuvent ne pas présenter le même niveau d'intégration et de stabilité membranaires .

Applications De Recherche Scientifique

Lipid Profiling

SMPC is utilized as a standard in lipid profiling studies. It serves as a reference compound in techniques such as ultraperformance liquid chromatography-triple quadrupole time-of-flight mass spectrometry (UPLC-QTOF) and liquid chromatography-mass spectrometry (LC-MS). These methods are essential for analyzing lipid compositions in biological samples, including human plasma .

Vesicle Preparation

The compound is instrumental in the preparation of liposomes and vesicles. These structures are critical for studying membrane interactions and can be used to encapsulate therapeutic agents for targeted drug delivery. SMPC's ability to form stable bilayers makes it an ideal candidate for creating drug delivery systems that enhance bioavailability .

Drug Delivery Systems

SMPC is extensively studied for its role in developing transdermal drug delivery systems, particularly liposomes and micelles. These systems improve the solubility and stability of hydrophobic drugs, facilitating their absorption through biological membranes .

Case Study: Anticancer Activity

Research has demonstrated that SMPC exhibits anticancer properties by inhibiting histone deacetylase 3 (HDAC3) activity and affecting signal transducer and activator of transcription 3 (STAT3) phosphorylation. In vitro studies on chronic myelogenous leukemia (CML) K562 cells have shown that SMPC induces apoptosis, highlighting its potential as a therapeutic agent in cancer treatment .

Membrane Studies

The unique fatty acid composition of SMPC contributes to its role in studying membrane fluidity and integrity. As an asymmetric phospholipid, it can interdigitate with symmetric acyl chain phospholipids to minimize hydrophobic mismatches in lipid bilayers . This property is crucial for understanding membrane dynamics in various biological contexts.

Summary Table of Applications

Mécanisme D'action

1-Stearoyl-2-myristoyl-sn-glycero-3-PC exerts its effects by integrating into biological membranes and influencing their properties. It can modulate membrane fluidity and permeability, which in turn affects various cellular processes. The compound interacts with membrane proteins and lipids, altering their function and activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Differences

1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine belongs to the class of chain-asymmetric phosphatidylcholines , which differ from symmetric PCs (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC) in their acyl chain arrangement. Below is a comparative analysis with key analogs:

Key Findings

Chain Asymmetry and Membrane Behavior :

- Compared to symmetric PCs (e.g., DPPC), 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine exhibits reduced interdigitation due to mismatched acyl chain lengths (C18:0 vs. C14:0). This property impacts membrane fluidity and thickness, making it a useful tool for studying lipid bilayer dynamics .

- In contrast, MSPC (C14:0 at sn-1, C18:0 at sn-2) shows distinct interdigitation patterns due to reversed asymmetry, highlighting the positional dependence of acyl chains .

Metabolic and Signaling Roles: Unlike 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PC (a precursor for arachidonic acid metabolites and endocannabinoids), 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine lacks polyunsaturated chains and is less involved in inflammatory signaling . Compared to 1-acyl-2-acetyl-sn-glycero-3-phosphocholine (a platelet-activating factor analog), 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine is metabolically stable. Stearoyl-containing derivatives are generally inactive in platelet activation, emphasizing the importance of short-chain substituents (e.g., acetyl) for bioactivity .

Biomarker Potential: 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (reported as PS(18:0/20:4) in some studies) is a diagnostic biomarker for distinguishing IgG4-related disease (IgG4-RD) from pancreatic cancer, with an AUC of 1.0 in metabolomic profiling. This specificity is absent in structurally similar PCs like DPPC or PMPC .

Activité Biologique

1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (SMPC) is a phospholipid that plays a significant role in various biological processes due to its unique structural properties. This article explores its biological activity, including its biochemical interactions, applications in drug delivery, and potential therapeutic uses.

Chemical Structure and Properties

SMPC is an asymmetric phosphatidylcholine composed of stearic acid (C18:0) at the sn-1 position and myristic acid (C14:0) at the sn-2 position. Its unique structure allows it to form lipid bilayers, which are essential for cell membrane integrity and function. The amphipathic nature of SMPC facilitates its integration into biological membranes, enhancing fluidity and stability.

Membrane Dynamics

SMPC contributes to the fluidity of cell membranes, which is crucial for various cellular processes, including signal transduction and lipid metabolism. It has been shown to interdigitate with symmetric phospholipids in bilayer membranes, minimizing hydrophobic mismatch and enhancing membrane stability.

Liposomal Formulation

Due to its ability to self-assemble in aqueous environments, SMPC is extensively used in liposomal formulations for drug delivery. Liposomes made from SMPC exhibit favorable characteristics such as reduced size and improved stability, making them ideal carriers for therapeutic agents .

Drug Delivery Systems

- Liposomal Drug Delivery : SMPC is utilized in the preparation of liposomes for targeted drug delivery systems. These liposomes can encapsulate hydrophilic and hydrophobic drugs, improving their bioavailability and therapeutic efficacy.

- Gene Therapy : The compound is also being investigated for its role in gene therapy applications, where it aids in the delivery of nucleic acids into cells .

Therapeutic Potential

- Anti-inflammatory Effects : Research indicates that SMPC may have anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as arthritis.

- Atherosclerosis Treatment : Studies suggest that SMPC could play a role in managing atherosclerosis by stabilizing lipid profiles and reducing plaque formation in arteries .

Case Study: Liposomal Formulations

In a study examining the thermal behavior of liposomes formed from SMPC, researchers found that liposomes exhibited unique endothermic transition profiles compared to those made from other phosphatidylcholines. The smaller size of SMPC-derived liposomes contributed to reduced cooperativity during phase transitions, enhancing their stability and performance as drug carriers .

Comparative Analysis

| Compound Name | Structure | Application |

|---|---|---|

| 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine | Asymmetric phospholipid | Liposomal drug delivery |

| 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine | Symmetric phospholipid | General membrane studies |

| 1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine | Asymmetric phospholipid | Gene therapy applications |

This table illustrates how SMPC's asymmetric structure provides specific advantages over symmetric counterparts in terms of membrane integration and stability.

Future Directions

Research continues to explore the full potential of SMPC in various fields:

- Nanomedicine : Investigating its role in nanocarrier systems for more efficient drug delivery.

- Biomaterials : Exploring its applications in developing biocompatible materials for medical implants.

- Vaccine Development : Utilizing SMPC in adjuvants to enhance immune responses.

Q & A

Basic: What methodologies are recommended for extracting SMPC from biological membranes?

Answer:

The Bligh-Dyer lipid extraction method is widely used for isolating SMPC from membranes. This involves homogenizing tissues in a chloroform-methanol-water mixture (2:1:0.8 v/v), followed by phase separation to isolate the chloroform layer containing lipids . For asymmetric phospholipids like SMPC, ensure minimal exposure to acidic conditions to prevent acyl chain migration. Post-extraction, purify SMPC using silica column chromatography with a chloroform-methanol gradient (e.g., 90:10 to 70:30 v/v). Validate purity via TLC (Rf ~0.5 in chloroform-methanol-water 65:25:4) .

Basic: How can SMPC concentration be quantified in lipid mixtures?

Answer:

- Phosphorus assay : Digest SMPC with perchloric acid at 180°C, react with ammonium molybdate/malachite green, and measure absorbance at 660 nm (detection limit: 1–10 µg/mL) .

- HPLC-MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase A (water + 0.1% formic acid) and B (acetonitrile-isopropanol 1:1 + 0.1% formic acid). Quantify via MRM transitions (e.g., m/z 734.6 → 184.1 for SMPC) .

Basic: What analytical techniques confirm SMPC’s asymmetric structure?

Answer:

- <sup>1</sup>H NMR : Key signals include:

- Enzymatic assays : Use phospholipase A2 (PLA2) to hydrolyze the sn-2 myristoyl chain; monitor fatty acid release via GC-MS .

Advanced: How is isotopically labeled SMPC synthesized for tracer studies?

Answer:

Stepwise acylation :

Start with <sup>13</sup>C-labeled glycerol-3-phosphocholine.

Acylate sn-1 with stearoyl chloride (1.5 eq, DMAP catalyst, CH2Cl2, 0°C).

Acylate sn-2 with myristoyl chloride (2 eq, room temp, 12 hr).

Purify via reverse-phase HPLC (yield: ~65%, purity >98% by <sup>31</sup>P NMR) .

Critical Note : Monitor acyl migration using <sup>13</sup>C NMR; avoid temperatures >25°C during synthesis .

Advanced: How does SMPC’s asymmetric structure influence membrane dynamics?

Answer:

SMPC reduces hydrophobic mismatch in bilayers. Experimental setups:

- Differential Scanning Calorimetry (DSC) : SMPC exhibits a broad phase transition (~25–35°C) due to chain length disparity. Compare with symmetric analogs (e.g., DMPC) showing sharp transitions .

- Fluorescence anisotropy : Use DPH probes to measure membrane rigidity. SMPC increases anisotropy (Δr = 0.15) in mixed bilayers with cholesterol (40 mol%) .

Advanced: What challenges arise in assessing SMPC purity, and how are they resolved?

Answer:

Common issues :

- Oxidation : Detect hydroperoxides via iodine-starch TLC (Rf shift). Store SMPC under argon at −80°C .

- Lyso-SMPC contamination : Use LC-MS to identify m/z 523.7 (lyso form). Purify via preparative TLC (chloroform-methanol-ammonia 65:35:5) .

Advanced: How is SMPC used to study lipid-protein interactions?

Answer:

- Surface plasmon resonance (SPR) : Immobilize SMPC liposomes on L1 sensor chips. Inject proteins (e.g., PLA2) at 10–100 nM in HBS-EP buffer. Calculate Kd from binding curves .

- Electron paramagnetic resonance (EPR) : Spin-label SMPC at sn-2 chain (16-doxyl stearate). Measure order parameters (S) to quantify protein-induced membrane disorder .

Advanced: How do extraction method variations lead to contradictory SMPC data?

Answer:

- Bligh-Dyer vs. Folch : Bligh-Dyer (higher water content) may retain polar lipids, overestimating SMPC in crude extracts. Folch (chloroform-methanol 2:1) improves recovery but requires longer processing .

- Artifact alert : Acidic extraction (pH <4) causes sn-2 deacylation. Validate via <sup>31</sup>P NMR (intact SMPC: δ −0.5 ppm; lyso form: δ 0.3 ppm) .

Advanced: What advanced models use SMPC to study lipid oxidation?

Answer:

- HS-SPME/GC-MS : Oxidize SMPC with AAPH (2 mM, 37°C, 24 hr). Trap volatile aldehydes (hexanal, 4-hydroxynonenal) on a CAR/PDMS fiber. Quantify via SIM mode (m/z 56, 157) .

- MALDI-TOF : Detect oxidized species (e.g., SMPC-OH, m/z 750.6) using DHB matrix. Correlate with membrane permeability assays .

Advanced: How is SMPC utilized in drug delivery system optimization?

Answer:

- Liposome formulation : Mix SMPC with DSPE-PEG (95:5 mol%). Extrude through 100 nm membranes. Measure encapsulation efficiency (>80% for doxorubicin) and serum stability (t1/2 >24 hr) .

- Microfluidics : Use a staggered herringbone mixer to produce SMPC nanoparticles (PDI <0.1). Characterize via DLS and cryo-EM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.